2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound is a complex organic molecule that contains several different functional groups, including a pyrrole ring, a thiophene ring, a naphthyl group, and a pyrazolopyrimidine group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups . For example, the pyrrole and thiophene rings might participate in electrophilic aromatic substitution reactions, while the pyrazolopyrimidine group could potentially undergo a variety of nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings might contribute to a relatively high melting point and low solubility in water .
Scientific Research Applications
Synthesis and Biological Activities
- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using microwave irradiative cyclocondensation and evaluated for insecticidal and antibacterial potential. The study highlights the synthesis of pyrimidine linked pyrazol-3-yl amines and their biological evaluation against insects and microorganisms (Deohate & Palaspagar, 2020).
Applications in Heterocyclic Chemistry
- A novel reaction leading to the formation of pyrazolo[3,4-c]-pyridine derivatives has been developed. This involves a non-concerted [4+1] cycloaddition pathway and the generation of pyrazolo[4′,3′:4,5]pyrido[2,3-d]pyrimidine derivatives (Behbehani, Ibrahim, & Elnagdi, 2013).
Synthesis of Diverse Derivatives
- Thieno[2,3-b]pyridine-2-carbohydrazide has been utilized in polyheterocyclic synthesis, leading to the formation of various derivatives including Pyrazolyl and Oxadiazolylthieno[2,3-b]pyridine Derivatives (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Antimicrobial and Biological Properties
- Isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).
Antitumor Activities
- A study focusing on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent has been conducted. This research highlights the potential of these compounds in inhibiting cell growth in vitro (Taylor & Patel, 1992).
Future Directions
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4S/c1-17-7-8-18(2)29(17)24-12-14-31-26(24)22-16-25-27-13-11-23(30(25)28-22)21-10-9-19-5-3-4-6-20(19)15-21/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMDDKVNVWVRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC6=CC=CC=C6C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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